molecular formula C12H9BrFNO2 B11831602 2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid CAS No. 834884-18-3

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid

Cat. No.: B11831602
CAS No.: 834884-18-3
M. Wt: 298.11 g/mol
InChI Key: BGLPIPQHETVTAT-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring, along with a carboxylic acid functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by bromination and fluorination steps. The reaction conditions often involve the use of solvents such as methanol, ether, acetonitrile, and dichloromethane, with catalysts like PEG-supported sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly catalysts to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroquinoline-4-carboxylic acid
  • 2-Bromo-5,7-dimethylquinoline-4-carboxylic acid
  • 3-Fluoro-5,7-dimethylquinoline-4-carboxylic acid

Uniqueness

2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is unique due to the specific combination of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

834884-18-3

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H9BrFNO2/c1-5-3-6(2)8-7(4-5)15-11(13)10(14)9(8)12(16)17/h3-4H,1-2H3,(H,16,17)

InChI Key

BGLPIPQHETVTAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C(=C2C(=O)O)F)Br)C

Origin of Product

United States

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